5-Chloro-2-(dimethoxymethyl)furo[2,3-b]pyridine
Overview
Description
5-Chloro-2-(dimethoxymethyl)furo[2,3-b]pyridine is a halogenated heterocyclic compound with the molecular formula C10H10ClNO3 and a molecular weight of 227.64 g/mol . This compound is characterized by a furo[2,3-b]pyridine core structure, which is substituted with a chloro group at the 5-position and a dimethoxymethyl group at the 2-position. It is a solid at room temperature and is used in various chemical research applications.
Preparation Methods
The synthesis of 5-Chloro-2-(dimethoxymethyl)furo[2,3-b]pyridine typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate furo[2,3-b]pyridine derivative.
Dimethoxymethylation: The dimethoxymethyl group is introduced at the 2-position using reagents like dimethoxymethane in the presence of a Lewis acid catalyst.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using continuous flow reactors and automated systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
5-Chloro-2-(dimethoxymethyl)furo[2,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to introduce additional functional groups or reduction to modify existing ones.
Hydrolysis: The dimethoxymethyl group can be hydrolyzed to form the corresponding hydroxymethyl derivative.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Chloro-2-(dimethoxymethyl)furo[2,3-b]pyridine is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-2-(dimethoxymethyl)furo[2,3-b]pyridine involves its interaction with specific molecular targets. The chloro and dimethoxymethyl groups play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar compounds to 5-Chloro-2-(dimethoxymethyl)furo[2,3-b]pyridine include:
5-Bromo-2-(dimethoxymethyl)furo[2,3-b]pyridine: Similar structure with a bromo group instead of a chloro group.
5-Chloro-6-(dimethoxymethyl)-1H-pyrrolo[2,3-b]pyridine: Similar core structure with variations in the substitution pattern.
6-(3-Iodopyridin-4-yloxy)furo[3,2-b]pyridine: Another heterocyclic compound with different substituents.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
5-chloro-2-(dimethoxymethyl)furo[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO3/c1-13-10(14-2)8-4-6-3-7(11)5-12-9(6)15-8/h3-5,10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFVABXALQYXGSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC2=CC(=CN=C2O1)Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801229039 | |
Record name | Furo[2,3-b]pyridine, 5-chloro-2-(dimethoxymethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801229039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1299607-74-1 | |
Record name | Furo[2,3-b]pyridine, 5-chloro-2-(dimethoxymethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1299607-74-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Furo[2,3-b]pyridine, 5-chloro-2-(dimethoxymethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801229039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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